Divalproex sodium is a compound comprised of sodium valproate and valproic acid, present in a 1:1 molar ratio. [] It serves as a valproic acid derivative frequently employed in scientific research to investigate various neurological and psychiatric conditions. [] Divalproex sodium is recognized for its anticonvulsant and mood-stabilizing properties. []
Divalproex sodium is classified as an antiepileptic drug and is primarily used to treat epilepsy, bipolar disorder, and to prevent migraine headaches. It is a coordination complex formed from sodium valproate and valproic acid, which are both derivatives of the short-chain fatty acid valproic acid. The compound has a pKa of 4.6 and exhibits varying solubility depending on pH levels: it is soluble at 1 mg/ml at pH 1.0 and 200 mg/ml at pH 6.8 .
The synthesis of divalproex sodium involves several methods, primarily focusing on the crystallization of a 1:1 mixture of valproic acid and sodium valproate. One effective method includes:
This method emphasizes the need for precise control over reaction conditions, including temperature and solvent choice, to achieve optimal yields and purity.
Divalproex sodium has a complex molecular structure characterized by its coordination between sodium valproate and valproic acid. The molecular formula can be represented as . The structure features:
The molecular interactions within divalproex sodium include hydrogen bonding between the carboxyl groups of valproic acid and the hydroxyl groups of sodium valproate, contributing to its stability in solution .
Divalproex sodium can undergo various chemical reactions:
These reactions are crucial for understanding its behavior in pharmaceutical formulations.
The mechanism of action of divalproex sodium primarily involves increasing the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This action helps stabilize neuronal membranes and reduces excessive neuronal firing associated with seizures. Divalproex sodium also modulates ion channels (sodium and calcium channels) which further contributes to its anticonvulsant effects .
Studies have shown that divalproex sodium enhances GABAergic activity while inhibiting excitatory neurotransmitter release, thus providing a dual mechanism for controlling seizure activity.
Divalproex sodium exhibits several notable physical and chemical properties:
These properties are essential for its formulation into various pharmaceutical forms such as tablets or capsules .
Divalproex sodium has several important applications in medicine:
Divalproex sodium is a coordination complex comprising an equimolar ratio of sodium valproate ($$ \ce{C8H15NaO2} $$) and valproic acid ($$ \ce{C8H16O2} $$), linked via a hydrogen bond rather than a covalent interaction. This unique structure forms a stable crystalline compound with the molecular formula $$ \ce{Na[C8H15O2] \cdot [C8H16O2]} $$, where the carboxylate group of sodium valproate coordinates with the proton of valproic acid’s carboxylic acid group [1] [6]. The complex exhibits exceptional thermal resilience, maintaining chromatographic purity >99% even at 85°C for 120 hours and tolerating brief exposure to 110°C during pharmaceutical processing [3] [6]. This stability arises from the energy-favored conformation of the valproate ion, whose branched alkyl chain and flexible conformation minimize steric strain within the crystal lattice [8].
Table 1: Thermal Stability Profile of Divalproex Sodium
Temperature (°C) | Exposure Duration | Purity Retention (%) | Key Observations |
---|---|---|---|
85 | 120 hours | 100.0 | No degradation peaks |
100 | 30 minutes | 99.6 | Partial melting |
110 | 30 minutes | 99.5 | Full melting, no decomposition |
Industrial synthesis involves reacting valproic acid with sodium hydroxide in anhydrous organic solvents, typically acetone or acetonitrile, under controlled conditions. The process proceeds via nucleophilic addition, where the hydroxide ion deprotonates valproic acid to form sodium valproate, which subsequently coordinates with an undissociated valproic acid molecule [1]. Critical parameters include:
Table 2: Synthesis Efficiency in Different Solvents
Solvent | Reaction Temperature (°C) | Yield (%) | HPLC Purity (%) | Crystal Morphology |
---|---|---|---|---|
Acetone | -10 to 10 | 92.3 | 99.8 | Rhombic plates |
Acetonitrile | -5 to 15 | 87.6 | 98.5 | Needle clusters |
Ethanol | 0 to 20 | 78.9 | 95.2 | Amorphous aggregates |
The compound’s solubility and dissociation are critically influenced by environmental pH. Below pH 4.0, the complex remains intact but exhibits low aqueous solubility (2.1 mg/mL at 25°C). As pH rises, deprotonation of the valproic acid component initiates dissociation into free valproate ions ($$ \ce{C8H15O2^{-}} $$) and sodium cations, increasing solubility dramatically to >500 mg/mL at pH 6.8 [1] [6]. This pH-responsive behavior underpins its use in enteric-coated formulations. Spectroscopic studies (FTIR, DSC) confirm no covalent interactions between sodium valproate and valproic acid; the coordination bond dissociates without chemical degradation [3].
Density and viscosity analyses in biorelevant media (0.06 mol/kg sodium chloride/dextrose) reveal positive apparent molar volumes ($$ V{\phi} $$ = 12.6 cm³/mol at 25°C) and negative viscosity B-coefficients (−0.021 L/mol), indicating hydrophobic hydration and disrupted solvent structure [7]. Hydration numbers ($$ nH $$ = 14–18) confirm extensive water molecule ordering around the alkyl chains, explaining its deliquescence tendency in humid environments.
Eight distinct solid-state forms of sodium valproate have been identified, contrasting sharply with divalproex sodium’s limited polymorphism. Sodium valproate forms include three hygroscopic hydrates (Forms A, B, D), three acid-stabilized solvates (Forms C, E, F), an anhydrous form (H), and one metastable intermediate (G) [8]. Form A (Na(C₈H₁₅O₂)·H₂O) absorbs atmospheric water aggressively, gaining >20% mass at 75% relative humidity, while Form C (Na₃(C₈H₁₅O₂)₃(C₈H₁₆O₂)·H₂O) exhibits negligible hygroscopicity [5] [8].
Divalproex sodium crystallizes primarily in a monoclinic lattice (P2₁/c space group). Powder X-ray diffraction (PXRD) reveals characteristic peaks at 2θ = 6.3°–6.5°, 7.12°–7.32°, and 18.15°–18.35°, corresponding to d-spacings of 13.8 Å, 12.1 Å, and 4.9 Å, respectively [5]. These reflections arise from the layered arrangement of the coordination complex, where hydrophobic alkyl chains orient orthogonally to the ionic planes. Crystal stabilization mechanisms include:
Table 3: Crystallographic Signatures of Key Solid Forms
Form | Composition | PXRD Peaks (2θ, °) | Hygroscopicity | Stability |
---|---|---|---|---|
A* | Na(C₈H₁₅O₂)·H₂O | 5.8, 11.7, 23.4 | Extreme | Converts to D in air |
C | Na₃(C₈H₁₅O₂)₃(C₈H₁₆O₂)·H₂O | 8.2, 16.5, 24.8 | Low | Indefinite (RT) |
E† | Na(C₈H₁₅O₂)(C₈H₁₆O₂) | 6.4, 7.2, 18.2, 19.0 | None | >100°C |
F | Na₃(C₈H₁₅O₂)₃(C₈H₁₆O₂)·2H₂O | 9.5, 15.3, 17.9 | None | Up to 80°C |
*Sodium valproate hydrate; †Divalproex sodium (anhydrous coordination complex)
The crystalline architecture of divalproex sodium (Form E) prevents water ingress more effectively than sodium valproate hydrates. This is attributed to densely packed hydrophobic domains and the absence of lattice channels large enough to accommodate water molecules (diameter >2.6 Å). Consequently, divalproex sodium maintains crystal integrity below 85% relative humidity, unlike sodium valproate hydrates that deliquesce at >40% humidity [5] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0